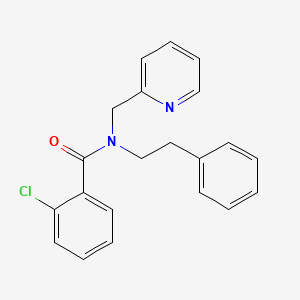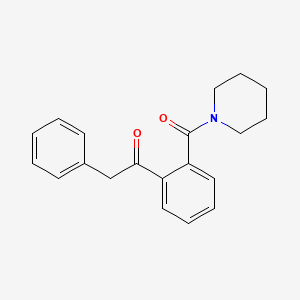
1-(2-(pipéridinocarbonyl)phényl)-2-phényl-éthan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone is an organic compound that features a phenyl group attached to an ethanone moiety, with a piperidinocarbonyl group attached to the phenyl ring
Applications De Recherche Scientifique
2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with the estrogen receptor alpha .
Mode of Action
It’s worth noting that compounds with similar structures have been found to bind to their targets and cause changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to inhibit acetylcholinesterase (ache), advanced glycation end product (ages) formation, and also exhibit radical scavenging activity .
Result of Action
Similar compounds have been found to inhibit acetylcholinesterase (ache) with ic 50 values in the low-micromolar range .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzene with chloroacetone in the presence of an aluminum chloride catalyst . Another approach is the reaction of phenylacetic acid with acetic acid over a ceria-alumina solid acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of solid acid catalysts and controlled reaction environments are common practices to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and nitrating agents are commonly used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: Similar in structure but lacks the piperidinocarbonyl group.
2-Phenyl-1-propanol: Contains a hydroxyl group instead of a ketone group.
2-Phenyl-1-naphthol: Features a naphthol moiety instead of a piperidinocarbonyl group
Uniqueness
2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone is unique due to the presence of the piperidinocarbonyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-19(15-16-9-3-1-4-10-16)17-11-5-6-12-18(17)20(23)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZQHATUPRUOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)
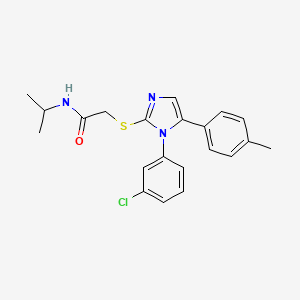
![2-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2499671.png)
![6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2499672.png)
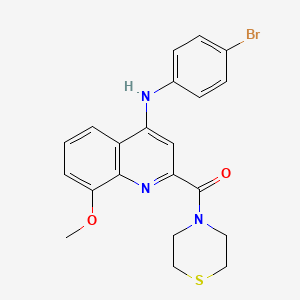
![N-(1,3-benzothiazol-2-yl)-1-{[(3,5-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2499674.png)
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2499680.png)
![4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2499681.png)
![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)

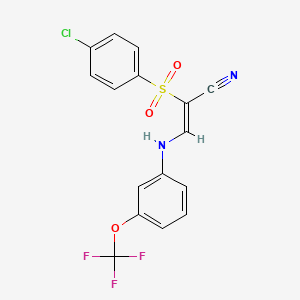
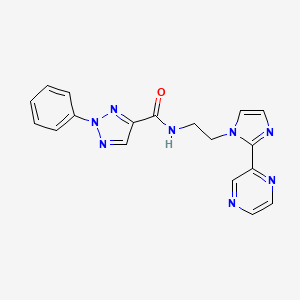
![Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2499689.png)
